1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the class of indazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmacologically active derivatives. The compound is characterized by a tetrahydroindazole structure, which contributes to its unique chemical properties and reactivity.
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound's structure allows it to participate in multi-component reactions, making it a valuable building block in organic synthesis .
The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. One common method includes the use of cyclohexanone derivatives that react with hydrazine hydrate or phenylhydrazine hydrochloride in an acidic medium. This reaction generally proceeds through a condensation mechanism followed by cyclization to yield the desired tetrahydroindazole structure .
In one synthetic route, a mixture of cyclohexanone and hydrazine hydrate is refluxed in methanol. The reaction is monitored using thin-layer chromatography until completion is indicated. The product is then isolated by cooling the reaction mixture and filtering out the solid residue. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is . The compound features a bicyclic structure composed of an indazole ring fused with a saturated tetrahydro framework.
Key structural data includes:
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine participates in various chemical reactions due to its nucleophilic properties. It can act as a reactant in multi-component reactions leading to complex molecular architectures.
One notable reaction involves its use as a building block for synthesizing pyrazolo[4,3-f]quinolin-7-one derivatives. In this reaction, equimolar amounts of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine are combined with aromatic aldehydes and dioxane derivatives under microwave irradiation conditions. This method yields good product yields with simplified workup procedures .
The mechanism of action for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine primarily relates to its interaction with biological targets such as receptors involved in central nervous system disorders. The compound may exhibit activity at sigma receptors (sigma-1 and sigma-2), which are implicated in various pathophysiological processes including pain modulation and neuroprotection .
The physical properties of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine include:
The chemical properties include:
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine serves as an important intermediate in medicinal chemistry for developing new drugs targeting various diseases. Its derivatives have shown potential antibacterial activity and effects on sigma receptors that could be beneficial for treating neurological disorders . Moreover, ongoing research aims to explore its efficacy in synthesizing novel compounds with enhanced biological activity profiles.
Tetrahydroindazoles represent a specialized subclass of bicyclic heterocycles featuring a pyrazole ring fused to a partially saturated cyclohexane ring. The core scaffold of 4,5,6,7-tetrahydro-1H-indazole consists of a six-membered aliphatic ring with two nitrogen atoms in the adjacent five-membered ring (N-N bond distance ≈1.35Å). The compound 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine exemplifies structural refinements within this class, characterized by:
Table 1: Structural Features of Key Tetrahydroindazolamine Derivatives
Compound Name | Molecular Formula | Substituents | Key Structural Attributes |
---|---|---|---|
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | C9H15N3 | 1-CH₃, 3-CH₃, 5-NH₂ | Aliphatic amine at ring junction |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | C13H15N3 | 3-C6H5, 5-NH₂ | Aromatic π-system at C3 |
1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | C15H19N3 | N1-C6H3(CH₃)₂, 4-NH₂ | N1-aryl substitution |
4,5,6,7-tetrahydro-1H-indazol-5-amine | C7H11N3 | 5-NH₂ | Unsubstituted parent scaffold |
The stereochemistry at C5 (chiral center) significantly influences biological interactions. X-ray crystallography of analogues reveals puckered cyclohexane conformations (half-chair) with the amine group adopting equatorial orientations [2] [5] [6].
Tetrahydroindazolamines demonstrate diverse bioactivity profiles tied to their substitution patterns. Antimicrobial effects are particularly notable:
Table 2: Biological Activities of Substituted Tetrahydroindazoles
Biological Target | Lead Compound | Key Interactions | Potency |
---|---|---|---|
Bacterial DNA gyrase | 5D (Indole-substituted) | H-bond: NH₂→Asp73; π-stacking: Indole→Tyr122 | IC₅₀ = 0.82 µM |
Estrogen receptor | 3,4-dimethyl-1H-indazol-5-amine derivatives | Hydrophobic cavity occupancy; H-bond network | Kd = 12 nM (best) |
Serotonin 5-HT₃ receptor | 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | Salt bridge: NH₂→Glu236; cation-π with receptor | Ki = 15 nM (est.) |
Structure-Activity Relationship (SAR) studies indicate that:
The exploration of indazole amines evolved through three key phases:
Table 3: Evolution of Key Tetrahydroindazolamine Compounds
Time Period | Representative Compounds | Synthetic Advance | Primary Application Focus |
---|---|---|---|
Pre-1960 | 4,5,6,7-tetrahydro-1H-indazol-5-amine | Fischer cyclization | Tautomerism studies |
1960-2000 | 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (CAS 26396-84-9) | N-alkylation protocols | Neuropharmacology |
Post-2010 | 1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | Transition metal-catalyzed amination | Oncology (KRAS inhibition) |
Synthetic methodologies progressed from classical cyclocondensations (ketone + hydrazine) to contemporary strategies like:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: